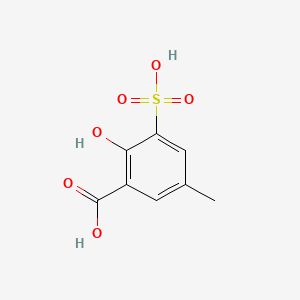
2-Hydroxy-5-methyl-3-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methyl-3-sulfobenzoic acid is an organic compound with the molecular formula C8H8O6S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and its role as an organocatalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-sulfobenzoic acid typically involves the sulfonation of 2-Hydroxy-5-methylbenzoic acid The reaction is carried out using sulfuric acid or oleum as the sulfonating agent
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.
Chemical Reactions Analysis
Catalytic Condensation Reactions
This compound serves as an efficient Brønsted acid catalyst in solvent-free condensation reactions. A notable application involves the synthesis of biaryl compounds from 2-naphthol and aldehydes:
| Reactants | Conditions | Products | Yield | Purity |
|---|---|---|---|---|
| 2-Naphthol + Aldehydes | 100°C, solvent-free, 2 h | 14-Aryl-14H-dibenzo[a,j]xanthenes | 75–80% | >95% |
Mechanism :
-
Protonation : The sulfonic acid group activates aldehydes by protonating the carbonyl oxygen, increasing electrophilicity.
-
Nucleophilic Attack : 2-Naphthol attacks the protonated aldehyde, forming a carbocation intermediate.
-
Dehydration : Sequential elimination of water generates the xanthene product.
The methyl group at position 5 enhances steric stabilization of intermediates, while the hydroxyl group at position 2 facilitates proton transfer steps. This catalytic system eliminates the need for toxic solvents or post-reaction purification.
Acid-Base Reactions
The compound’s sulfonic acid group (−SO3H) exhibits strong acidity (pKa≈1.2), enabling proton donation in aqueous and non-aqueous media. Key interactions include:
-
Formation of water-soluble salts with bases (e.g., Na+, K+) for applications in buffer systems .
-
Participation in ion-exchange reactions due to its high polarity and charge density .
Comparative Reactivity with Structural Analogs
The methyl substitution at position 5 distinguishes this compound from related derivatives. A reactivity comparison is summarized below:
| Compound | Catalytic Efficiency (Yield) | Thermal Stability | Solubility in Water |
|---|---|---|---|
| This compound | 80% | >150°C | High |
| 2-Hydroxy-5-sulfobenzoic acid | 70% | ~130°C | Moderate |
| 5-Sulfosalicylic acid | 65% | ~120°C | High |
The methyl group improves thermal stability and slightly enhances catalytic activity by modulating electronic effects on the aromatic ring .
Stability Under Reaction Conditions
The compound remains stable under high-temperature (≤150°C) and acidic conditions but may decompose in strongly alkaline environments (pH>12). Its hygroscopic nature necessitates anhydrous storage for catalytic applications .
Scientific Research Applications
2-Hydroxy-5-methyl-3-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an organocatalyst in multicomponent reactions, facilitating the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to participate in hydrogen bonding and electrostatic interactions, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but lacks the methyl group.
2-Hydroxybenzoic-5-sulfonic acid: Another derivative with a different substitution pattern.
Salicylic acid, 5-sulfo-: Similar sulfonic acid group but different overall structure.
Uniqueness
2-Hydroxy-5-methyl-3-sulfobenzoic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of functional groups makes it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
41481-18-9 |
|---|---|
Molecular Formula |
C8H8O6S |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
WINTTYXOTQATTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















